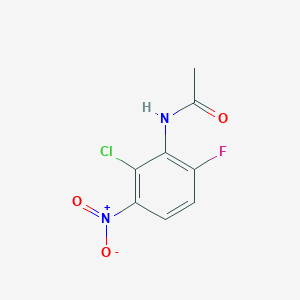
N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is characterized by the presence of chloro, fluoro, and nitro groups attached to a phenyl ring, which is further connected to an acetamide group.
Mecanismo De Acción
Target of Action
The primary target of N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibiotics .
Mode of Action
This compound interacts with its target by stabilizing the molecule in the enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity .
Biochemical Pathways
Given its target, it is likely that it interferes with the synthesis of the bacterial cell wall, leading to cell lysis .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The action of this compound results in the lysis of bacterial cells . This is due to the disruption of the cell wall synthesis, which is critical for maintaining the structural integrity of the cell .
Análisis Bioquímico
Biochemical Properties
N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide has shown potential against Klebsiella pneumoniae . It possibly acts on penicillin-binding protein, promoting cell lysis . The presence of the chloro atom in the molecule is believed to improve this activity, stabilizing the molecule in the target enzyme at the site .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial activity. It has been shown to have a good potential against K. pneumoniae , a bacterium that causes a wide range of infections.
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve interaction with penicillin-binding proteins, leading to cell lysis . This suggests that the compound may inhibit the function of these proteins, disrupting the bacterial cell wall and leading to cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide typically involves the reaction of 2-chloro-6-fluoro-3-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-chloro-6-fluoro-3-nitroaniline
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a suitable solvent can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Reduction: Formation of N-(2-chloro-6-fluoro-3-aminophenyl)acetamide.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions used.
Aplicaciones Científicas De Investigación
N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of various chemical products and materials.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-4-fluoro-3-nitrophenyl)acetamide
- N-(2-chloro-5-fluoro-3-nitrophenyl)acetamide
- N-(2-chloro-6-fluoro-4-nitrophenyl)acetamide
Uniqueness
N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of chloro, fluoro, and nitro groups provides a distinct set of properties that can be leveraged in various research and industrial applications.
Propiedades
IUPAC Name |
N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-8-5(10)2-3-6(7(8)9)12(14)15/h2-3H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHKGFKXWQBKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)






![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2976773.png)
![N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2976775.png)

![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)
